Butenandt's dihydroacid

Description

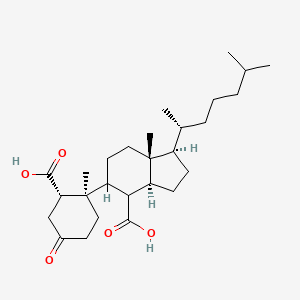

Butenandt's dihydroacid, identified as a γ-keto acid derivative, is synthesized via catalytic hydrogenation of a γ-diketone system followed by saponification with sodium hydroxide . This compound, referenced as dihydro Butenandt acid (4) in synthetic pathways, is characterized by its γ-positioned carboxylic acid group and a bridgehead proton observed in nuclear magnetic resonance (NMR) spectroscopy (triplet at δ 3.60, J = 3.3 Hz) . Its structural elucidation aligns with mid-20th-century methodologies for triterpene and steroid analysis, reflecting Adolf Butenandt’s Nobel Prize-winning work on steroid hormones and the isoprene rule .

Properties

CAS No. |

28097-22-5 |

|---|---|

Molecular Formula |

C27H44O5 |

Molecular Weight |

448.6 g/mol |

IUPAC Name |

(1R,3aS,7aR)-5-[(1R,2S)-2-carboxy-1-methyl-4-oxocyclohexyl]-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-1,2,3,3a,4,5,6,7-octahydroindene-4-carboxylic acid |

InChI |

InChI=1S/C27H44O5/c1-16(2)7-6-8-17(3)19-9-10-20-23(25(31)32)21(12-14-26(19,20)4)27(5)13-11-18(28)15-22(27)24(29)30/h16-17,19-23H,6-15H2,1-5H3,(H,29,30)(H,31,32)/t17-,19-,20+,21?,22-,23?,26-,27-/m1/s1 |

InChI Key |

QZFBASCDCQFEPQ-OEXLHLOQSA-N |

SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC(C2C(=O)O)C3(CCC(=O)CC3C(=O)O)C)C |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC(C2C(=O)O)[C@]3(CCC(=O)C[C@@H]3C(=O)O)C)C |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC(C2C(=O)O)C3(CCC(=O)CC3C(=O)O)C)C |

Synonyms |

3-oxo-6,7-seco-5beta-cholestane-6,7-dioic acid butenandt's dihydroacid |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Boswellic Acids

Boswellic acids (BAs), triterpenes derived from α-amyrine (ursane-type) and β-amyrine (oleanane-type), share functional group complexity with Butenandt's dihydroacid. Key differences include:

- Skeletal Backbone: BAs feature pentacyclic triterpene cores, whereas this compound likely originates from a γ-diketone precursor with a simpler bicyclic or monocyclic structure .

- Functional Groups : BAs possess hydroxyl and carboxylic acid groups, while Butenandt's compound includes a γ-keto group and a methyl group (δ <1.54 in NMR) .

- Applications : BAs are studied for anti-inflammatory properties, while this compound serves as an intermediate in steroid synthesis pathways .

Table 1: Structural Comparison

| Property | This compound | Boswellic Acids |

|---|---|---|

| Core Structure | γ-Keto acid derivative | Pentacyclic triterpenes |

| Key NMR Signals | δ 3.60 (triplet, bridgehead H) | δ 0.5–1.5 (methyl groups) |

| Functional Groups | γ-COOH, C-19 methyl | Multiple -OH, -COOH |

| Biosynthetic Origin | Synthetic γ-diketone pathway | Natural triterpene derivatives |

Research Implications and Challenges

- Analytical Standards : Modern reference materials (e.g., ) require stringent purity protocols, as emphasized by regulatory guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.